molecular formula C22H27N3O3S B11251138 2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11251138
M. Wt: 413.5 g/mol
InChI Key: STWCOISXWSGZSW-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the spiro structure. Key reagents include 2-methoxyethylamine and 4-methyl-1,3-thiazole-2-amine, which undergo condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H27N3O3S/c1-15-14-29-21(23-15)24-19(26)18-16-8-4-5-9-17(16)20(27)25(12-13-28-2)22(18)10-6-3-7-11-22/h4-5,8-9,14,18H,3,6-7,10-13H2,1-2H3,(H,23,24,26)

InChI Key

STWCOISXWSGZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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